molecular formula C20H16 B135438 1-Ethylchrysene CAS No. 6705-11-9

1-Ethylchrysene

Cat. No. B135438
CAS RN: 6705-11-9
M. Wt: 256.3 g/mol
InChI Key: TWOSGOLFNJPHJX-UHFFFAOYSA-N
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Description

1-Ethylchrysene is a chemical compound with the molecular formula C20H16 . It is also known by other names such as D-Homo-18,19-dinorpregnanonaene and Chrysene, 1-ethyl .


Synthesis Analysis

The synthesis of 1-Ethylchrysene involves the Grignard reaction, where EtMgBr reacts with a suitable keto starting material. This is followed by dehydration and dehydrogenation . The keto compound used for the synthesis of 1-Ethylchrysene is 1-keto-1,2,3,4,5,6-hexahydrochrysene .


Molecular Structure Analysis

The molecular weight of 1-Ethylchrysene is 256.3 g/mol . The InChI representation of the molecule is InChI=1S/C20H16/c1-2-14-7-5-9-18-17 (14)12-13-19-16-8-4-3-6-15 (16)10-11-20 (18)19/h3-13H,2H2,1H3 . The Canonical SMILES representation is CCC1=C2C=CC3=C (C2=CC=C1)C=CC4=CC=CC=C43 .


Physical And Chemical Properties Analysis

1-Ethylchrysene has a molecular weight of 256.3 g/mol . It has a XLogP3 value of 6.9, indicating its lipophilicity . It has no hydrogen bond donors or acceptors . The compound has one rotatable bond . Its exact mass and monoisotopic mass are 256.125200510 g/mol . The topological polar surface area is 0 Ų . It has 20 heavy atoms and its complexity is 333 .

Scientific Research Applications

Application in Ethylene-Related Research

1-Ethylchrysene, being closely related to ethylene, has potential applications in the field of ethylene-related research. Studies have explored various aspects of ethylene, such as its role in the ripening of fruits and vegetables, the synthesis of higher olefins, and the development of polyethylene materials.

  • Ethylene in Fruit and Vegetable Ripening : The use of ethylene inhibitors like 1-methylcyclopropene (1-MCP) has been widely researched for its effects on fruits and vegetables. This research aids in understanding the role of ethylene in ripening and senescence processes, potentially improving post-harvest quality maintenance technologies (Watkins, 2006).

  • Ethylene Biosynthesis Pathway Analysis : Protocols for analyzing ethylene biosynthesis, including the measurement of ethylene and its metabolites, have been updated and optimized. This provides a comprehensive picture of ethylene biosynthesis, relevant to various fruits including apples and tomatoes (Bulens et al., 2011).

  • Synthesis of Polyethylene and Higher Olefins : Research on ethylene oligomerization to produce higher alkenes like 1-hexene and 1-octene is significant. These olefins are crucial as co-monomers in the production of linear low-density polyethylene (LLDPE). Chromium-based catalysts have been found effective for this purpose, offering insights into the synthesis of higher olefins from ethylene (Zhu et al., 2011).

  • Polymerization of Ethylene : Studies on the polymerization of ethylene, including the conditions and catalysts involved, provide insights into the production of various types of polyethylene. This includes research on the pressure-induced polymerization of solid ethylene to produce different forms of polyethylene (Chelazzi et al., 2005).

  • Ethylene as a Plant Hormone : Ethylene's role as a plant hormone controlling a wide range of physiological processes in plants has been a subject of research. This includes its manipulation for agricultural purposes and its impact on growth, development, and adaptive responses in plants (Schaller & Voesenek, 2015).

  • Ethylene in Combustion Processes : Ethylene serves as an important intermediate in the oxidation and pyrolysis of higher hydrocarbons and as a fuel in practical engines. Studies on the combustion chemistry of ethylene under various conditions provide crucial data for understanding combustion processes (Yang et al., 2020).

properties

IUPAC Name

1-ethylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-2-14-7-5-9-18-17(14)12-13-19-16-8-4-3-6-15(16)10-11-20(18)19/h3-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOSGOLFNJPHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=CC3=C(C2=CC=C1)C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565764
Record name 1-Ethylchrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylchrysene

CAS RN

6705-11-9
Record name 1-Ethylchrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006705119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethylchrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYLCHRYSENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PA6M2ZZ1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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